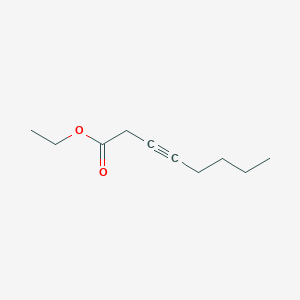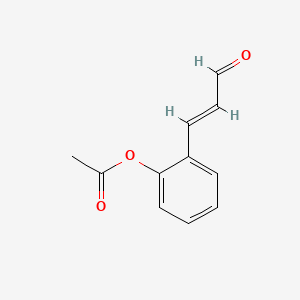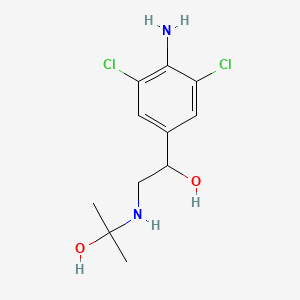
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes amino, chloro, hydroxy, and benzenemethanol groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 3,5-dichlorobenzene to form 3,5-dichloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, resulting in 3,5-dichloroaniline.
Formylation: The next step involves the formylation of 3,5-dichloroaniline to introduce the formyl group, forming 4-amino-3,5-dichlorobenzaldehyde.
Mannich Reaction: The final step is the Mannich reaction, where 4-amino-3,5-dichlorobenzaldehyde reacts with isopropanolamine and formaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and pH, and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dichloro-alpha-(((1-oxo-1-methylethyl)amino)methyl)benzenemethanol.
Reduction: Formation of 4-amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3,5-dichlorobenzyl alcohol
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzene
- 4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethane
Uniqueness
4-Amino-3,5-dichloro-alpha-(((1-hydroxy-1-methylethyl)amino)methyl)benzenemethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
38339-12-7 |
|---|---|
Formule moléculaire |
C11H16Cl2N2O2 |
Poids moléculaire |
279.16 g/mol |
Nom IUPAC |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H16Cl2N2O2/c1-11(2,17)15-5-9(16)6-3-7(12)10(14)8(13)4-6/h3-4,9,15-17H,5,14H2,1-2H3 |
Clé InChI |
VRJQLDXHONBMMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


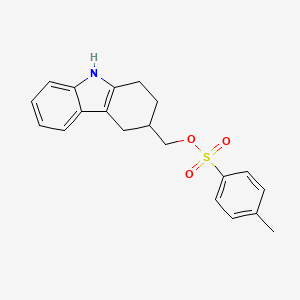
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
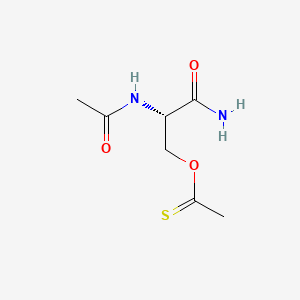
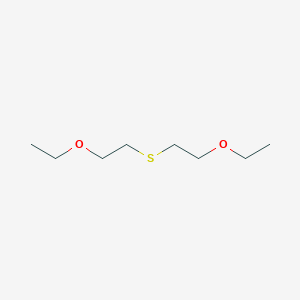
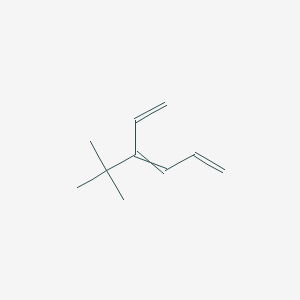


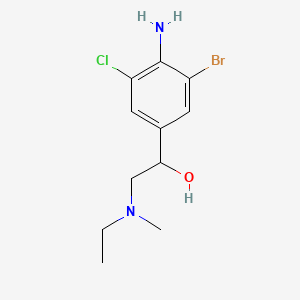
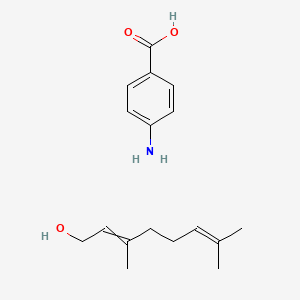

![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
